molecular formula C11H15BrN4OS2 B14142845 4-Bromo-3-methyl-5-isothiazolyl methyl ketone (morpholino(thiocarbonyl))hydrazone CAS No. 3683-90-7

4-Bromo-3-methyl-5-isothiazolyl methyl ketone (morpholino(thiocarbonyl))hydrazone

Cat. No.: B14142845
CAS No.: 3683-90-7
M. Wt: 363.3 g/mol
InChI Key: YMWWKSUERDCAHJ-MDWZMJQESA-N
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Description

4-Bromo-3-methyl-5-isothiazolyl methyl ketone (morpholino(thiocarbonyl))hydrazone is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the isothiazole ring, bromine, and morpholino groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methyl-5-isothiazolyl methyl ketone (morpholino(thiocarbonyl))hydrazone typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the precise control of reaction parameters and the use of advanced purification techniques to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-methyl-5-isothiazolyl methyl ketone (morpholino(thiocarbonyl))hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-Bromo-3-methyl-5-isothiazolyl methyl ketone (morpholino(thiocarbonyl))hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-5-isothiazolyl methyl ketone (morpholino(thiocarbonyl))hydrazone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

  • 4-Bromo-2-(((5-methyl-3-isoxazolyl)imino)methyl)phenol
  • Methyl(4-bromo-3-methyl-5-isothiazolyl) ketone thiosemicarbazone

Comparison: Compared to similar compounds, 4-Bromo-3-methyl-5-isothiazolyl methyl ketone (morpholino(thiocarbonyl))hydrazone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

3683-90-7

Molecular Formula

C11H15BrN4OS2

Molecular Weight

363.3 g/mol

IUPAC Name

N-[(E)-1-(4-bromo-3-methyl-1,2-thiazol-5-yl)ethylideneamino]morpholine-4-carbothioamide

InChI

InChI=1S/C11H15BrN4OS2/c1-7-9(12)10(19-15-7)8(2)13-14-11(18)16-3-5-17-6-4-16/h3-6H2,1-2H3,(H,14,18)/b13-8+

InChI Key

YMWWKSUERDCAHJ-MDWZMJQESA-N

Isomeric SMILES

CC1=NSC(=C1Br)/C(=N/NC(=S)N2CCOCC2)/C

Canonical SMILES

CC1=NSC(=C1Br)C(=NNC(=S)N2CCOCC2)C

Origin of Product

United States

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